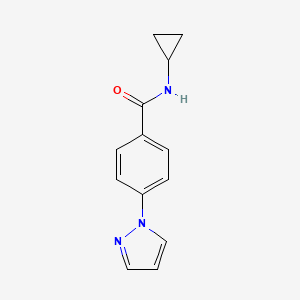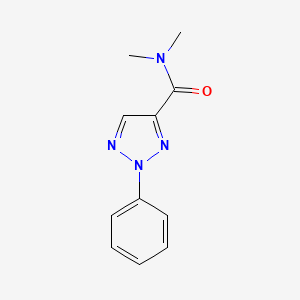
N-cyclopropyl-4-pyrazol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-pyrazol-1-ylbenzamide, also known as CPB, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
N-cyclopropyl-4-pyrazol-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-cyclopropyl-4-pyrazol-1-ylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
N-cyclopropyl-4-pyrazol-1-ylbenzamide exerts its effects by binding to the active site of COX-2, thereby inhibiting its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2, which are involved in the production of inflammatory mediators. In cancer cells, N-cyclopropyl-4-pyrazol-1-ylbenzamide induces cell cycle arrest and apoptosis by activating various signaling pathways, such as the p53 pathway.
Biochemical and Physiological Effects:
N-cyclopropyl-4-pyrazol-1-ylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-cyclopropyl-4-pyrazol-1-ylbenzamide has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-pyrazol-1-ylbenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to have low toxicity in animal models, making it a safe candidate for further preclinical and clinical studies. However, N-cyclopropyl-4-pyrazol-1-ylbenzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability and efficacy. N-cyclopropyl-4-pyrazol-1-ylbenzamide also has a short half-life, which can limit its therapeutic potential.
Future Directions
For research on N-cyclopropyl-4-pyrazol-1-ylbenzamide include optimization of the synthesis method, evaluation of its pharmacokinetics and pharmacodynamics, investigation of its potential for the treatment of various disorders, exploration of its mechanisms of action, and development of novel formulations.
Synthesis Methods
The synthesis of N-cyclopropyl-4-pyrazol-1-ylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrazole-1-carboxylic acid to yield the final product, N-cyclopropyl-4-pyrazol-1-ylbenzamide. The purity and yield of the compound can be improved by recrystallization from an appropriate solvent.
properties
IUPAC Name |
N-cyclopropyl-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(15-11-4-5-11)10-2-6-12(7-3-10)16-9-1-8-14-16/h1-3,6-9,11H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIHJMBUCZJIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-pyrazol-1-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)

![2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea](/img/structure/B7517912.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)